molecular formula C13H16O2 B14743938 Cyclopentyl phenylacetate CAS No. 5420-99-5

Cyclopentyl phenylacetate

Cat. No.: B14743938
CAS No.: 5420-99-5
M. Wt: 204.26 g/mol
InChI Key: LZDOONSYVRDDFD-UHFFFAOYSA-N
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Description

Cyclopentyl phenylacetate is an organic compound with the molecular formula C13H16O2. It is an ester derived from the reaction between cyclopentanol and phenylacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl phenylacetate can be synthesized through esterification, where cyclopentanol reacts with phenylacetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopentyl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl phenylacetate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of this compound, leading to the release of cyclopentanol and phenylacetic acid. These products can then participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

5420-99-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclopentyl 2-phenylacetate

InChI

InChI=1S/C13H16O2/c14-13(15-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2

InChI Key

LZDOONSYVRDDFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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